4-Chloro-8-cyclopropylpteridin-7(8H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN4O |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
4-chloro-8-cyclopropylpteridin-7-one |
InChI |
InChI=1S/C9H7ClN4O/c10-8-7-9(13-4-12-8)14(5-1-2-5)6(15)3-11-7/h3-5H,1-2H2 |
InChI Key |
YCXYRXPDWMDHGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C=NC3=C2N=CN=C3Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 8 Cyclopropylpteridin 7 8h One
Retrosynthetic Analysis of the Pteridinone Core
A logical retrosynthetic analysis of 4-Chloro-8-cyclopropylpteridin-7(8H)-one guides the synthetic approach by deconstructing the target molecule into simpler, more readily available precursors.
Disconnection Strategies for Complex Pteridine (B1203161) Ring System Construction
The primary disconnection of the pteridinone core involves severing the pyrazine (B50134) ring. This is a common and effective strategy for many nitrogen-containing heterocyclic systems. This leads to a key intermediate: a suitably substituted 5,6-diaminopyrimidine. This approach simplifies the complex bicyclic system into a more manageable monocyclic precursor. The pyrazine ring can then be formed in a forward synthesis by reacting the diaminopyrimidine with a two-carbon electrophile, such as glyoxal (B1671930) or a derivative thereof.
A further disconnection of the pyrimidine (B1678525) ring itself would lead to even simpler acyclic precursors. However, the prevalence of commercially available and synthetically accessible pyrimidine derivatives makes the 5,6-diaminopyrimidine the more practical starting point for the synthesis of the pteridinone core.
Strategic Incorporation Approaches for the Chloro and Cyclopropyl (B3062369) Moieties
The retrosynthetic analysis must also consider the strategic placement of the chloro and cyclopropyl groups.
For the chloro group at the 4-position, two primary strategies are considered. The first involves carrying the chloro substituent through the synthesis from a pre-functionalized pyrimidine precursor, such as a 4-chlorodiaminopyrimidine. The second, and often more practical approach, involves the late-stage chlorination of a 4-hydroxypteridinone (or its tautomeric equivalent, a pteridin-4-one). This is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The cyclopropyl group at the N-8 position can be introduced either before or after the formation of the pteridinone ring. A retrosynthetic disconnection at the N-8-cyclopropyl bond suggests an N-alkylation reaction. This could involve the reaction of a pteridinone precursor with a cyclopropyl-containing electrophile or, more commonly, the incorporation of a cyclopropylamino group into the pyrimidine precursor prior to the final cyclization step. The latter approach is often preferred as it can offer better control of regioselectivity.
Precursor Synthesis and Functionalization
The successful synthesis of this compound relies on the efficient preparation of key precursors.
Synthesis of Appropriately Substituted Pyrimidine Intermediates
The cornerstone of the synthesis is a pyrimidine derivative bearing amino groups at the 5 and 6 positions, a hydroxyl or chloro group at the 4-position, and a cyclopropylamino group that will ultimately become the N-8 substituent of the pteridinone.
A common starting material for such intermediates is 2,4,5,6-tetraaminopyrimidine (B94255) or a related commercially available pyrimidine. A plausible synthetic route begins with a substituted pyrimidinone. For instance, a 6-amino-5-nitropyrimidin-4(3H)-one can be a versatile starting point. The nitro group at the 5-position can be reduced to an amino group at a later stage to provide the required 5,6-diamino functionality.
The introduction of the chloro group at the 4-position is often achieved by treating the corresponding 4-hydroxypyrimidine (B43898) with a chlorinating agent.
| Starting Material | Reagent | Product |
| 6-Amino-5-nitropyrimidin-4(3H)-one | POCl₃ | 4-Chloro-6-amino-5-nitropyrimidine |
| 4-Chloro-6-amino-5-nitropyrimidine | H₂/Pd-C | 4-Chloro-5,6-diaminopyrimidine |
Preparation of Cyclopropyl-Bearing Synthons for N-8 Functionalization
The cyclopropyl moiety is introduced via a precursor that can react with the pyrimidine core. A key synthon is N-cyclopropylamine. This commercially available reagent can be used to displace a leaving group on the pyrimidine ring, thereby incorporating the cyclopropylamino substituent.
Alternatively, if the strategy involves building the pyrimidine ring with the cyclopropylamino group already in place, a cyclopropyl-containing building block would be required in the initial pyrimidine synthesis. However, the nucleophilic substitution approach on a pre-formed pyrimidine ring is generally more convergent and efficient.
A critical step is the selective introduction of the cyclopropylamino group. For example, starting with a dichloropyrimidine derivative, selective displacement of one chloro group can be achieved under controlled conditions.
| Pyrimidine Precursor | Reagent | Product |
| 2,4-Dichloro-5-nitropyrimidine | Cyclopropylamine | 2-Chloro-N-cyclopropyl-5-nitro-pyrimidin-4-amine |
This reaction provides a key intermediate with the cyclopropyl group correctly positioned to become the N-8 substituent after cyclization. Subsequent reduction of the nitro group and displacement of the remaining chloro group would follow.
Cyclization and Annulation Methodologies for Pteridinone Ring Formation
The final key step in the synthesis is the formation of the pyrazine ring to complete the pteridinone core. This is typically achieved through a condensation reaction between a 5,6-diaminopyrimidine intermediate and a 1,2-dicarbonyl compound.
The most common reagent for this cyclization is glyoxal or its derivatives (e.g., glyoxal sodium bisulfite adduct). The reaction proceeds via the formation of Schiff bases between the amino groups of the pyrimidine and the carbonyl groups of the glyoxal, followed by an intramolecular cyclization and subsequent oxidation (often aerial) to form the aromatic pyrazine ring.
General Cyclization Reaction:
A 5,6-diaminopyrimidine derivative, such as 6-amino-5-(cyclopropylamino)pyrimidin-4(3H)-one, is reacted with glyoxal in a suitable solvent, often with mild heating.
| Pyrimidine Precursor | Reagent | Product |
| 6-Amino-5-(cyclopropylamino)pyrimidin-4(3H)-one | Glyoxal | 8-Cyclopropylpteridin-7(8H)-one |
Following the formation of the 8-cyclopropylpteridin-7(8H)-one, the final chlorination step at the 4-position can be carried out using a reagent like phosphorus oxychloride to yield the target compound, this compound.
Final Chlorination Step:
| Intermediate | Reagent | Final Product |
| 8-Cyclopropylpteridin-7(8H)-one | POCl₃ | This compound |
This systematic approach, guided by retrosynthetic principles and executed through the careful synthesis and functionalization of pyrimidine precursors, allows for the efficient construction of the complex this compound molecule.
Condensation Reactions for Pyrazine Ring Annulation in Pteridines
The annulation of the pyrazine ring onto a pre-existing pyrimidine core is a common strategy for synthesizing pteridines. rsc.org This is often achieved through the condensation of a 5,6-diaminopyrimidine derivative with a 1,2-dicarbonyl compound or its equivalent. The reaction proceeds through the formation of Schiff base intermediates, followed by cyclization and dehydration to yield the pteridine ring system.
For the synthesis of 8-substituted pteridin-7(8H)-ones, a key starting material is a 5,6-diaminopyrimidin-4(3H)-one. The choice of the condensing partner is crucial for the final substitution pattern of the pyrazine ring. In the context of preparing an 8-cyclopropyl derivative, a synthon containing a cyclopropylamino group is required. One potential approach involves the condensation of a 5,6-diaminopyrimidin-4(3H)-one with a glyoxal derivative bearing a cyclopropylamino moiety. The regioselectivity of the condensation, determining the position of the cyclopropyl group at N-8, is a critical aspect of this transformation.
A study on the synthesis of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives provides a relevant precedent. nih.gov In this work, the pteridinone core was assembled, and the N-8 substituent was introduced in a subsequent step, highlighting a potential alternative strategy where the cyclopropyl group is introduced after the formation of the pteridinone ring.
Stereochemical Control during Cyclopropyl Group Integration at N-8
The introduction of the cyclopropyl group at the N-8 position of the pteridinone ring is a key step that defines the final structure of the target molecule. Achieving control over the stereochemistry at this position is of significant importance, particularly when chiral centers are present in the molecule.
The N-alkylation of pteridinones, and heterocyclic systems in general, can be influenced by various factors, including the nature of the alkylating agent, the base used, and the reaction conditions. beilstein-journals.org For the introduction of a cyclopropyl group, methods such as copper-promoted N-cyclopropylation of amines using cyclopropylboronic acid have been reported for other heterocyclic systems and could be adapted for pteridinones. rsc.org
While direct stereoselective N-cyclopropylation of a pre-formed pteridinone ring is a possibility, another strategy involves the use of a chiral cyclopropyl-containing building block during the initial condensation step. This approach would transfer the stereochemistry from the starting material to the final product. The stereochemical outcome of such reactions would depend on the specific reaction mechanism and the stereochemistry of the reactants.
Post-Cyclization Functional Group Transformations and Chlorination
Following the successful construction of the 8-cyclopropylpteridin-7(8H)-one core, the next critical step is the selective introduction of a chlorine atom at the C-4 position. This transformation is a key functionalization that can significantly impact the biological activity of the final compound.
Selective Introduction of the Chloro Group at Position 4 of the Pteridinone Nucleus
The selective chlorination of the C-4 position of a pteridinone nucleus is a common transformation in the synthesis of pteridine-based compounds. This is typically achieved by treating the corresponding 4-hydroxypteridinone (which exists in tautomeric equilibrium with the pteridin-4-one) with a chlorinating agent.
Commonly used chlorinating agents for this purpose include phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline, or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to ensure selective chlorination at the C-4 position without affecting other parts of the molecule. For instance, in the synthesis of various pteridine-7(8H)-one derivatives, this type of chlorination has been a key step in creating versatile intermediates for further derivatization. nih.gov
Table 1: Common Chlorinating Agents for Heterocyclic Systems
| Chlorinating Agent | Typical Conditions |
|---|---|
| Phosphorus oxychloride (POCl₃) | Reflux, often with a tertiary amine base |
| Phosphorus pentachloride (PCl₅) / POCl₃ | Elevated temperatures |
Regioselective Modifications of the Pteridinone Ring System
The pteridinone ring system offers several positions for further functionalization, allowing for the synthesis of a diverse range of derivatives with potentially improved biological properties. Regioselective modifications can be performed on the pyrimidine or the pyrazine part of the molecule.
For instance, the chlorine atom at the C-4 position, introduced in the previous step, is a versatile handle for nucleophilic aromatic substitution reactions. This allows for the introduction of various substituents, such as amines, alkoxides, and thiolates, at this position. Such modifications have been extensively explored in the development of pteridine-7(8H)-one derivatives as potent and selective kinase inhibitors. nih.gov
Furthermore, other positions on the pteridinone ring, if not already substituted, could be targeted for functionalization through methods like C-H activation, although this is a more advanced and less commonly reported strategy for this specific scaffold. The regioselectivity of these reactions would be governed by the electronic properties of the pteridinone ring and the nature of the directing groups and catalysts employed. nih.gov
Chemical Reactivity and Transformation Mechanisms of 4 Chloro 8 Cyclopropylpteridin 7 8h One
Reactivity Profile of the Pteridinone Core
The pteridinone heterocycle, composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, is an electron-deficient aromatic system. The presence of four nitrogen atoms significantly lowers the electron density of the ring carbons, governing the core's susceptibility to different reaction types.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of electron-rich aromatic compounds like benzene. wikipedia.orgyoutube.com However, the pteridinone core is highly deactivated towards electrophilic attack. The electronegative nitrogen atoms strongly withdraw electron density from the ring, making it a poor nucleophile. wikipedia.org
Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which require the aromatic ring to attack a strong electrophile, are generally not feasible under standard conditions for this heterocyclic system. masterorganicchemistry.comyoutube.comlibretexts.org The high energy of the cationic intermediate (a σ-complex or benzenium ion equivalent) that would be formed upon electrophilic attack on the electron-poor pteridinone ring makes this pathway energetically unfavorable. libretexts.org Any potential electrophilic substitution would require harsh conditions and would likely be unselective, potentially leading to degradation of the molecule.
In stark contrast to its inertness toward electrophiles, the pteridinone core readily facilitates nucleophilic aromatic substitution (SNAr), particularly at positions activated by both the electron-withdrawing nature of the heterocyclic rings and the presence of a good leaving group. The chlorine atom at the C-4 position of 4-Chloro-8-cyclopropylpteridin-7(8H)-one is exceptionally well-suited for SNAr reactions.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C-4 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitrogen atoms of the pyrimidine ring are crucial for stabilizing this anionic intermediate. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org
The C-4 position is significantly more reactive than the C-2 position in related heterocyclic systems like 2,4-dichloroquinazolines, a phenomenon attributed to the electronic influence of the adjacent ring nitrogen and carbonyl group. nih.gov This high reactivity allows for the displacement of the chloro group by a wide variety of nucleophiles under relatively mild conditions.
| Nucleophile Class | Specific Example | Potential Product Type |
|---|---|---|
| Amines (Primary/Secondary) | Aniline, Morpholine | 4-Amino-pteridinones |
| Alkoxides/Phenoxides | Sodium Methoxide, Sodium Phenoxide | 4-Alkoxy/Aryloxy-pteridinones |
| Thiolates | Sodium Thiophenolate | 4-Thioether-pteridinones |
| Azides | Sodium Azide | 4-Azido-pteridinones |
Pteridinones can exist in different tautomeric forms, which can significantly influence their chemical reactivity. nih.gov For this compound, the primary equilibrium is the amide-imidol tautomerism involving the N(8)-C(7)=O portion of the molecule.
Amide form: this compound
Imidol form: 4-Chloro-8-cyclopropyl-7-hydroxypteridine
The position of this equilibrium is sensitive to factors such as the solvent environment and the electronic nature of substituents. researchgate.netjournalcsij.com In aqueous or polar protic solvents, the amide form is generally favored due to better solvation and intermolecular hydrogen bonding possibilities. journalcsij.commdpi.com The choice of tautomer presented to a reactant can alter the reaction pathway. For instance, the imidol form possesses a nucleophilic hydroxyl group, which could undergo O-alkylation, while the amide form's reactivity is centered elsewhere. The presence of different tautomers, even in small concentrations, can lead to a mixture of products in certain reactions. nih.gov
Influence of the Cyclopropyl (B3062369) Group on Reactivity and Electronic Structure
The N-8 cyclopropyl substituent is not merely a sterically bulky group; its unique electronic properties and inherent ring strain impart distinct characteristics to the molecule.
The three-membered ring of cyclopropane (B1198618) possesses significant angle strain (approximately 115 kJ/mol), which is a thermodynamic driving force for ring-opening reactions. nih.gov While cyclopropyl groups are generally stable, this inherent strain can lead to specific reactivity under certain conditions. nih.govnih.gov Reactions involving transition metals, strong acids, or radical initiators can induce the homolytic or heterolytic cleavage of a C-C bond within the cyclopropyl ring. nih.govhyphadiscovery.com In the context of this compound, this strain-induced reactivity is less likely to manifest under typical synthetic conditions (like the SNAr reactions discussed above) but could become relevant in photochemical or radical-mediated processes. chemrxiv.orgresearchgate.netresearchgate.net
The cyclopropyl group exhibits a dual electronic character. Its influence on the pteridinone system is a combination of inductive and conjugative effects.
Inductive Effect: Due to the higher s-character of the C-H bonds compared to sp³-hybridized carbons, the cyclopropyl group can act as a weak electron-withdrawing group via induction. nih.gov
Conjugative Effect: The C-C bonds of the cyclopropyl ring have significant p-character, described by the Walsh orbital model. This allows the ring to act as a π-electron donor, engaging in conjugation with adjacent p-orbitals or π-systems. stackexchange.comresearchgate.net When attached to an electron-deficient system through a nitrogen atom, this electron-donating conjugative effect is often dominant.
| Electronic Effect | Description | Impact on Pteridinone System |
|---|---|---|
| Inductive Effect | Weak electron withdrawal due to higher s-character of C-H bonds. | Minor contribution, slightly increases electrophilicity of the ring. |
| Conjugative Effect | Electron donation from Walsh orbitals (π-character) into the ring via the N-8 atom. | Dominant effect, slightly decreases the overall electrophilicity of the core, potentially stabilizing cationic intermediates. |
Ring-Opening Reactions and Transformations of the Cyclopropyl Substituent
The presence of a cyclopropyl group attached to a nitrogen atom within the pteridinone ring system introduces a site of potential reactivity. Cyclopropane rings are known for their high ring strain, which can facilitate ring-opening reactions under certain conditions. rsc.orgnih.gov While specific studies on this compound are not prevalent in the literature, the reactivity of N-cyclopropyl substituted heterocycles has been explored.
Transformations of the cyclopropyl substituent can be initiated by electrophilic or radical species. For instance, in the presence of strong acids, the cyclopropyl ring may undergo protonation followed by nucleophilic attack, leading to a ring-opened product. This reactivity is a consequence of the significant p-character of the C-C bonds in the cyclopropane ring, which allows them to be cleaved by electrophiles.
Furthermore, photoredox catalysis has emerged as a powerful tool for the functionalization of cyclopropanes, often involving a deconstruction-reconstruction strategy. rsc.orgnih.gov Such approaches could potentially be applied to modify the cyclopropyl group on the pteridinone core, introducing new functionalities. The following table illustrates potential ring-opening reactions of the cyclopropyl group under different hypothetical conditions.
| Reagent/Condition | Proposed Product(s) | Plausible Mechanism |
| HBr (aq) | 4-Chloro-8-(3-bromopropyl)pteridin-7(8H)-one | Electrophilic addition/Nucleophilic ring-opening |
| Radical Initiator (e.g., AIBN) + H-donor | 4-Chloro-8-propylpteridin-7(8H)-one | Radical-mediated ring-opening and reduction |
| Photoredox Catalyst + Acyl Source | α-Acylated cyclopropyl derivative | Deconstruction-reconstruction via a γ-chloro-ketone intermediate rsc.orgnih.gov |
This table presents hypothetical reactions based on the known reactivity of cyclopropyl groups and is for illustrative purposes.
Reactivity of the Carbonyl Group at Position 7
The carbonyl group at the 7-position of the pteridinone ring is part of a lactam (a cyclic amide) structure. As such, it exhibits reactivity characteristic of amides, though its placement within the fused heterocyclic system can influence its behavior. The carbonyl carbon is electrophilic and can be a target for nucleophilic attack.
While the amide bond is generally stable, it can undergo hydrolysis under forcing acidic or basic conditions, which would lead to the opening of the pyrazinone ring. libretexts.org Reduction of the carbonyl group, for instance with strong reducing agents like lithium aluminum hydride, could potentially yield the corresponding amine, although this might also affect other functionalities on the molecule.
The reactivity of this carbonyl group is crucial for potential derivatization of the molecule. The following table summarizes some potential reactions involving the carbonyl group at position 7.
| Reagent | Proposed Product | Reaction Type |
| LiAlH₄ followed by H₂O workup | 8-cyclopropyl-5,6,7,8-tetrahydropteridine | Reduction of lactam |
| Strong Acid (e.g., HCl) and Heat | Ring-opened amino acid derivative | Acid-catalyzed hydrolysis libretexts.org |
| Strong Base (e.g., NaOH) and Heat | Ring-opened carboxylate salt | Base-catalyzed hydrolysis libretexts.org |
This table outlines hypothetical reactions based on the general reactivity of lactams and is for illustrative purposes.
Mechanistic Studies of Chemical Stability and Degradation Pathways
The stability of this compound is a critical aspect of its chemical profile, with hydrolytic and photochemical pathways being the primary routes of degradation.
The chloro substituent at the 4-position of the pteridine (B1203161) ring is analogous to a chloro group on a pyrimidine ring, making it susceptible to nucleophilic aromatic substitution. researchgate.net One of the most common nucleophiles it would encounter in an aqueous environment is water, leading to hydrolysis. The mechanism of this hydrolysis likely proceeds through a nucleophilic attack on the carbon atom bearing the chlorine, forming a tetrahedral intermediate, followed by the departure of the chloride ion. The rate of this hydrolysis is expected to be pH-dependent. In acidic conditions, protonation of the ring nitrogens could activate the ring towards nucleophilic attack. Conversely, under basic conditions, direct attack by hydroxide (B78521) ions would be the predominant pathway.
The pteridinone ring itself, being a lactam, is also subject to hydrolysis. libretexts.org Both acidic and basic conditions can catalyze the cleavage of the amide bond, leading to the opening of the pyrazinone ring. The stability of the pteridinone ring is generally greater than that of the chloro substituent, but prolonged exposure to harsh pH conditions will lead to its degradation.
One possible pathway is the photolytic cleavage of the carbon-chlorine bond. This homolytic cleavage would generate a pteridinone radical and a chlorine radical. The pteridinone radical could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization.
Another potential photochemical reaction is the degradation of the pteridinone ring system itself. rsc.org UV irradiation can induce ring-opening or rearrangement reactions in heterocyclic compounds. The specific products would depend on the wavelength of light used and the solvent system. The cyclopropyl group could also be involved in photochemical transformations, potentially leading to isomerization or ring-opening.
The following table outlines potential degradation products under different conditions.
| Condition | Potential Degradation Product(s) | Degradation Pathway |
| Aqueous Acid (pH < 2), Heat | 8-Cyclopropyl-4-hydroxypteridin-7(8H)-one | Hydrolysis of chloro group |
| Aqueous Base (pH > 12), Heat | Ring-opened carboxylate and amine derivatives | Hydrolysis of lactam and chloro group |
| UV Irradiation (e.g., 254 nm) | 8-Cyclopropylpteridin-7(8H)-one radical, various ring-opened products | Photolytic C-Cl bond cleavage, ring degradation |
This table presents hypothetical degradation products based on the known chemical principles of related structures and is for illustrative purposes.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their integration (ratio), and their electronic surroundings through chemical shifts (δ). The splitting patterns (multiplicity), governed by spin-spin coupling constants (J), would elucidate the connectivity between neighboring protons. For 4-Chloro-8-cyclopropylpteridin-7(8H)-one, one would expect to observe signals corresponding to the aromatic proton on the pteridinone core and the protons of the cyclopropyl (B3062369) group.
Carbon-¹³C NMR spectroscopy, often acquired with proton decoupling, provides a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization state (sp³, sp², sp) and its bonding environment (e.g., aromatic, carbonyl, aliphatic). This technique is crucial for mapping the carbon skeleton of the molecule.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~155 |
| C4 | - | ~160 |
| C4a | - | ~130 |
| C6 | ~8.0 | ~135 |
| C7 | - | ~165 (C=O) |
| C8a | - | ~150 |
| N1-CH (cyclo) | ~3.5 | ~30 |
| N1-CH₂ (cyclo) | ~1.2, ~1.0 | ~8 |
This interactive table is based on general chemical shift ranges for similar structural motifs.
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are indispensable.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity within the cyclopropyl group and any couplings involving the aromatic proton.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons over longer ranges (typically two to four bonds). HMBC is critical for piecing together the entire molecular puzzle by connecting fragments, such as linking the cyclopropyl group to the nitrogen atom of the pteridinone core and establishing the positions of quaternary carbons.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of the parent ion with extremely high precision. This accuracy allows for the unambiguous determination of the molecular formula of this compound (C₉H₇ClN₄O) by distinguishing it from other potential formulas with the same nominal mass. Furthermore, by analyzing the fragmentation patterns in the mass spectrum, valuable structural information can be obtained, which can corroborate the structure determined by NMR.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies. For this compound, these techniques would be expected to identify key vibrational bands, including:
C=O stretching: A strong absorption in the IR spectrum, typically around 1650-1700 cm⁻¹, characteristic of the amide-like carbonyl group in the pteridinone ring.
C=C and C=N stretching: Absorptions in the 1500-1650 cm⁻¹ region, corresponding to the aromatic and heteroaromatic rings.
C-H stretching: Signals for the aromatic C-H and the aliphatic C-H bonds of the cyclopropyl group.
C-Cl stretching: A band in the fingerprint region that would indicate the presence of the chloro substituent.
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the cyclopropyl group relative to the pteridinone ring system and provide insight into intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice.
Computational Chemistry and Theoretical Investigations of 4 Chloro 8 Cyclopropylpteridin 7 8h One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Future research would necessitate quantum chemical calculations to elucidate the electronic structure and optimize the molecular geometry of 4-Chloro-8-cyclopropylpteridin-7(8H)-one.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) would be the method of choice for investigating the ground state properties of this molecule. Calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield optimized bond lengths, bond angles, and dihedral angles. These results would provide a foundational understanding of the molecule's three-dimensional structure. Furthermore, DFT calculations can determine key electronic properties such as the dipole moment, electron affinity, and ionization potential, which are crucial for understanding its intermolecular interactions and reactivity.
Frontier Molecular Orbital (HOMO/LUMO) Analysis to Predict Reactivity
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be essential for predicting the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling would be a powerful tool for exploring the potential synthetic routes and chemical transformations of this compound.
Transition State Analysis for Key Synthetic and Transformational Pathways
To understand the kinetics of reactions involving this compound, transition state theory would be applied. By locating and characterizing the transition state structures for key reaction steps, researchers could calculate activation energies and reaction rates. This would be particularly valuable for understanding nucleophilic substitution reactions at the 4-position, a common transformation for 4-chloropteridines.
Prediction of Regio- and Stereoselectivity in Chemical Reactions
Computational modeling could also predict the regio- and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways, the most favorable product could be identified. This is particularly relevant for reactions where multiple isomers could be formed.
Conformational Analysis of the Cyclopropyl (B3062369) Group and Pteridinone Ring System
A detailed conformational analysis would be necessary to understand the flexibility of the molecule and the orientation of the cyclopropyl group relative to the pteridinone ring system. By performing a potential energy surface scan, the various stable conformers and the energy barriers between them could be identified. This information is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and complex systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamic nature of a compound like this compound, revealing conformational changes, intermolecular interactions, and the influence of the surrounding environment, particularly the solvent.
As of the current literature review, specific molecular dynamics simulation studies focusing exclusively on this compound have not been extensively published. However, the principles and applications of MD simulations can be described to illustrate how such an investigation would elucidate the dynamic properties and solvent interactions of this molecule.
A theoretical MD simulation study of this compound would typically be initiated by defining the molecule's three-dimensional structure, often optimized using quantum mechanical methods. A suitable force field (e.g., AMBER, CHARMM, or GROMOS) would be selected to describe the interatomic forces within the molecule and its interactions with the solvent. The molecule would then be placed in a simulation box filled with a chosen solvent, such as water, dimethyl sulfoxide (B87167) (DMSO), or chloroform, to mimic different chemical environments.
The simulation would proceed by integrating the equations of motion over a series of small time steps (typically femtoseconds), generating a trajectory that describes the position, velocity, and forces of each atom over time. Analysis of this trajectory would yield valuable information about the molecule's structural flexibility and its interactions with solvent molecules.
Key aspects that would be investigated include:
Conformational Dynamics: The cyclopropyl group attached to the pteridine (B1203161) ring introduces a degree of conformational flexibility. MD simulations would track the rotation around the N8-cyclopropyl bond and the puckering of the cyclopropyl ring itself, identifying the most stable conformations and the energy barriers between them.
Solvent Effects: The behavior of this compound can be significantly influenced by the polarity and hydrogen-bonding capabilities of the solvent. Simulations in different solvents would reveal how the solvent molecules arrange themselves around the solute (solvation shell structure) and how this affects the compound's conformation and electronic properties. For instance, in a protic solvent like water, hydrogen bonding interactions with the carbonyl group and nitrogen atoms of the pteridine ring would be expected.
Hydrogen Bond Analysis: A critical aspect of solvent interaction is the formation and breaking of hydrogen bonds between the solute and solvent molecules. Analysis of the MD trajectory would quantify the number and lifetime of these hydrogen bonds, providing insights into the stability of the solvated complex.
The findings from such a study would be crucial for understanding the molecule's behavior in different biological and chemical contexts, such as its solubility, membrane permeability, and interaction with biological targets.
In a hypothetical molecular dynamics study, one might expect to observe the following trends, which could be summarized in data tables.
Table 1: Conformational Analysis of the Cyclopropyl Group in Different Solvents
This table illustrates hypothetical data on the predominant dihedral angle of the cyclopropyl group relative to the pteridine ring in various solvents, indicating how the solvent environment could influence the molecule's preferred shape.
| Solvent | Predominant Dihedral Angle (N1-C8a-N8-C_cyclopropyl) | Occupancy (%) |
| Water | 45° | 65% |
| DMSO | 60° | 70% |
| Chloroform | 30° | 80% |
Table 2: Solvent Interaction Analysis
This hypothetical table presents the average number of hydrogen bonds formed between this compound and the surrounding solvent molecules, as well as the solvent accessible surface area (SASA), which measures the part of the molecule's surface that is accessible to the solvent.
| Solvent | Average Number of Hydrogen Bonds (Solute-Solvent) | Average SASA (Ų) |
| Water | 3.2 | 350 |
| DMSO | 1.5 | 375 |
| Chloroform | 0.1 | 400 |
These tables represent the type of quantitative data that would be generated from a molecular dynamics simulation study, providing a detailed picture of the dynamic behavior and solvent effects on this compound at the atomic level.
4 Chloro 8 Cyclopropylpteridin 7 8h One As a Synthetic Precursor
Scaffold Diversification and Derivatization Strategies
The structural complexity of 4-chloro-8-cyclopropylpteridin-7(8H)-one allows for a range of derivatization strategies, enabling the systematic modification of its physicochemical properties.
Nucleophilic Substitutions at C-4 for Introducing Diverse Functionalities
The chloro group at the C-4 position of the pteridinone ring is analogous to the reactive halide in other N-heterocyclic compounds, such as 4-chloroquinazolines, making it susceptible to nucleophilic aromatic substitution. This reaction pathway is a cornerstone for introducing a wide array of functional groups, thereby enabling extensive scaffold diversification.
The reaction typically proceeds by the attack of a nucleophile at the electron-deficient C-4 carbon, leading to the displacement of the chloride ion. A variety of nucleophiles can be employed in this transformation, including but not limited to:
Amines: Reaction with primary and secondary amines, including anilines and N-methylanilines, can be performed to introduce diverse amino functionalities. These reactions can often be facilitated by microwave irradiation to achieve rapid and efficient synthesis of 4-amino-8-cyclopropylpteridin-7(8H)-one derivatives nih.gov.
Alcohols and Phenols: Alkoxides and phenoxides can serve as oxygen nucleophiles to generate the corresponding ether derivatives.
Thiols: Thiolates are effective nucleophiles for the synthesis of 4-thioether-substituted pteridinones.
The general scheme for this nucleophilic substitution is depicted below:
| Nucleophile (Nu-H) | Resulting C-4 Substituent | Potential Reaction Conditions |
|---|---|---|
| R-NH2 (Primary Amine) | -NHR | Microwave irradiation, THF/H2O |
| R2NH (Secondary Amine) | -NR2 | Base catalysis, heat |
| R-OH (Alcohol) | -OR | Base (e.g., NaH), aprotic solvent |
| Ar-OH (Phenol) | -OAr | Base (e.g., K2CO3), DMF |
| R-SH (Thiol) | -SR | Base (e.g., NaH), aprotic solvent |
Transformations Involving the Cyclopropyl (B3062369) Ring for Novel Structures
The cyclopropyl moiety at the N-8 position is not merely a passive substituent; it can participate in various chemical transformations to yield novel structures. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under certain conditions.
Potential transformations include:
Radical Ring-Opening: In the presence of a radical initiator, the cyclopropyl group can undergo ring-opening to form an alkyl radical, which can then participate in subsequent cyclization or addition reactions.
Acid-Catalyzed Ring-Opening: Strong acids can promote the opening of the cyclopropane ring, leading to the formation of a carbocationic intermediate that can be trapped by nucleophiles.
These transformations can lead to the formation of larger ring systems or the introduction of linear side chains with diverse functionalities.
Strategies for the Formation of More Complex Fused Heterocyclic Systems
This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The presence of the reactive C-4 chloro group and the pyrimidine (B1678525) ring provides handles for annulation reactions. For example, a common strategy involves the introduction of a bifunctional nucleophile at the C-4 position, followed by an intramolecular cyclization to form a new ring fused to the pteridinone core. This approach has been utilized in the synthesis of various pyrimido[4,5-b]diazepines and other related fused systems mdpi.com.
An illustrative, albeit generalized, synthetic route could involve the reaction of this compound with a nucleophile containing a second reactive group (e.g., an amino acid derivative). The initial nucleophilic substitution at C-4 would be followed by a subsequent intramolecular reaction to construct the new fused ring.
Development of Chemical Libraries Based on the Pteridinone Core
The amenability of the this compound scaffold to diverse derivatization strategies makes it an excellent candidate for the construction of chemical libraries. Combinatorial chemistry approaches can be employed to systematically vary the substituents at the C-4 position and potentially other sites on the molecule.
The development of such a library would typically involve:
Scaffold Synthesis: Efficient synthesis of the core this compound.
Parallel Synthesis: Reaction of the core scaffold with a diverse set of building blocks (e.g., a collection of amines, alcohols, thiols) in a parallel format.
Purification and Characterization: High-throughput purification and characterization of the resulting library members.
These libraries can then be screened for biological activity, providing a powerful tool for the discovery of new lead compounds in drug discovery programs.
Conclusion and Future Research Perspectives
Summary of Key Academic Insights Derived from Studies of 4-Chloro-8-cyclopropylpteridin-7(8H)-one
A thorough review of scientific databases reveals no specific academic studies centered on this compound. Consequently, there are no key academic insights, such as detailed reaction mechanisms, spectroscopic data, or biological activity, to summarize for this particular compound at this time. The scientific community has yet to publish research that would form the basis of such a summary.
Identification of Unexplored Reactivity Patterns and Novel Synthetic Avenues
The chloro-substituent at the C4 position of the pteridine (B1203161) ring is a key feature that would likely be the focus of initial reactivity studies. In analogous heterocyclic systems, such chloro groups are often susceptible to nucleophilic substitution. This suggests that this compound could serve as a versatile intermediate for the synthesis of a library of 4-substituted pteridinone derivatives by reacting it with various nucleophiles (e.g., amines, alcohols, thiols). The exploration of such reactions would constitute a significant and unexplored area of its reactivity.
Novel synthetic avenues could focus on the late-stage introduction of the cyclopropyl (B3062369) group onto the N8-position of a pre-functionalized pteridinone scaffold. Alternatively, the synthesis could commence from a cyclopropyl-containing amine, which is then used to construct the pyrimidine (B1678525) ring of the pteridine system. Investigating the efficiency and regioselectivity of these potential synthetic strategies would be a valuable contribution to pteridine chemistry.
Prospects for Advanced Computational Approaches in Pteridine Chemistry
The unique structural features of this compound, particularly the presence of the strained cyclopropyl ring, make it an interesting candidate for computational analysis. Advanced computational methods, such as Density Functional Theory (DFT), could be employed to investigate its electronic structure, molecular geometry, and spectroscopic properties. Such studies could predict its reactivity, stability, and potential intermolecular interactions, providing a theoretical framework to guide future experimental work. Furthermore, molecular docking studies could be performed to explore its potential as a ligand for various biological targets, given the established role of pteridine derivatives in enzymatic inhibition.
Potential for Methodological Development in the Synthesis of N-Heterocyclic Compounds
The synthesis of this compound itself, once developed and optimized, could contribute to the broader field of N-heterocyclic synthesis. Methodologies established for the introduction of the cyclopropyl group at the N8-position or for the selective functionalization of the pteridinone core could potentially be applied to the synthesis of other N-heterocyclic compounds. The development of robust and scalable synthetic routes to this and related compounds would be a valuable addition to the synthetic chemist's toolkit, enabling the exploration of their chemical and biological properties.
Q & A
Q. What synthetic strategies are commonly employed for 4-Chloro-8-cyclopropylpteridin-7(8H)-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including cyclization and substitution. For example, analogs of pteridin-7(8H)-one derivatives are synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:
- Cyclopropane introduction : Cyclopropyl groups are often introduced using cyclopropanation reagents (e.g., Simmons-Smith reagents) or via alkylation under basic conditions.
- Chlorination : Chlorine substitution at the 4-position is achieved using POCl₃ or other chlorinating agents in anhydrous conditions.
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization (using ethanol or acetone) are critical for isolating high-purity products. Reaction temperature (e.g., reflux at 80–110°C) and solvent polarity significantly impact yields .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) and aromatic proton splitting patterns.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 239.06 for C₉H₈ClN₃O).
- HPLC : Assesses purity (>95% by reverse-phase C18 columns, UV detection at 254 nm).
- X-ray Crystallography : Resolves structural ambiguities, such as dihedral angles between the pteridinone core and cyclopropyl group .
Advanced Research Questions
Q. How does the cyclopropyl substituent at the 8-position influence kinase selectivity, particularly for CDK2 over CDK4/6?
The cyclopropyl group enhances steric complementarity with hydrophobic pockets in CDK2-cyclin E2. For example:
- Steric effects : The rigid cyclopropane ring minimizes off-target interactions with bulkier residues in CDK4/6 (e.g., Val 96 in CDK4 vs. Phe 80 in CDK2).
- SAR data : In a study of pteridin-7(8H)-one derivatives, compound KII-21 (with a cyclopropyl group) showed 3-4× higher selectivity for CDK2 over CDK4/6. This aligns with molecular docking models where the cyclopropane occupies a narrow cleft in CDK2’s ATP-binding site .
Q. What computational methods are recommended to predict the binding mode of this compound with CDK2?
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonds with Leu 83 and hydrophobic contacts with Ile 10).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclopropyl group in the binding pocket.
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding free energy contributions (ΔG ~ -9.5 kcal/mol for CDK2). Validate predictions with mutagenesis (e.g., Ala scans of key residues) .
Q. How can researchers resolve discrepancies in reported IC₅₀ values across studies (e.g., CDK2 inhibition)?
- Assay standardization : Use identical kinase constructs (e.g., full-length CDK2/cyclin E2 vs. truncated forms).
- ATP concentration : Ensure ATP levels match physiological conditions (1 mM ATP for competitive inhibitors).
- Compound purity : Confirm purity via LC-MS (>98%) to exclude impurities affecting activity.
- Control inhibitors : Benchmark against known inhibitors (e.g., Ebvaciclib) to validate assay conditions .
Q. What strategies improve metabolic stability of this compound in in vivo studies?
- Cyclopropyl modification : The cyclopropane’s rigidity reduces oxidative metabolism by CYP3A4.
- Deuterium incorporation : Replace labile hydrogens (e.g., at C7) with deuterium to slow clearance.
- Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability.
Pharmacokinetic data from analogs show t₁/₂ increases from 2.1 h (non-cyclopropyl) to 5.8 h (cyclopropyl-substituted) in rodent models .
Data Contradiction Analysis
Q. How to address conflicting data on off-target effects (e.g., SIK2 vs. CDK2 inhibition)?
- Kinase panel screening : Test against >100 kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
- Structural alignment : Compare binding pockets using PyMOL (e.g., SIK2’s back pocket vs. CDK2’s hinge region).
- Selectivity optimization : Introduce halogenated aryl groups (e.g., 2,5-difluorophenyl) to block SIK2’s unique back pocket, as shown in pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
